molecular formula C11H18N2O B13176263 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol

3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol

Cat. No.: B13176263
M. Wt: 194.27 g/mol
InChI Key: VUSLIJKHGUZALY-UHFFFAOYSA-N
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Description

3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol is an organic compound with the molecular formula C11H18N2O. This compound is characterized by the presence of a phenol group substituted with a dimethylaminoethylamino group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol typically involves the reaction of 3-hydroxybenzaldehyde with 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the phenol group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenols or amines.

Scientific Research Applications

3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-({[2-(Methylamino)ethyl]amino}methyl)phenol
  • 3-({[2-(Ethylamino)ethyl]amino}methyl)phenol
  • 3-({[2-(Dimethylamino)propyl]amino}methyl)phenol

Comparison: 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-[[2-(dimethylamino)ethylamino]methyl]phenol

InChI

InChI=1S/C11H18N2O/c1-13(2)7-6-12-9-10-4-3-5-11(14)8-10/h3-5,8,12,14H,6-7,9H2,1-2H3

InChI Key

VUSLIJKHGUZALY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CC(=CC=C1)O

Origin of Product

United States

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